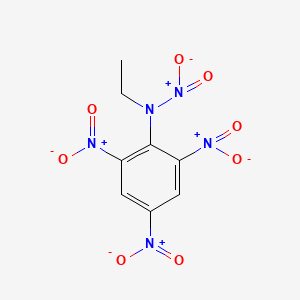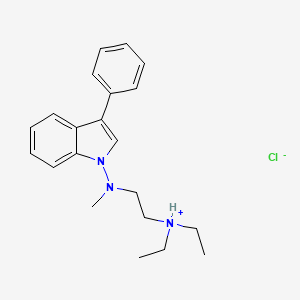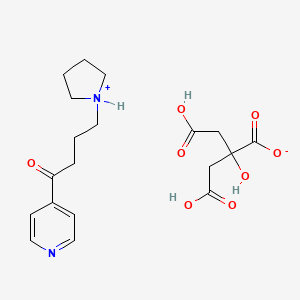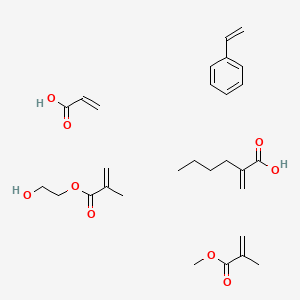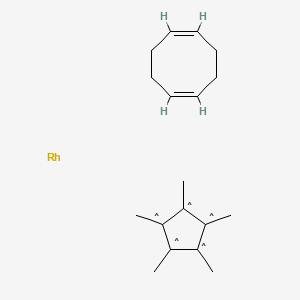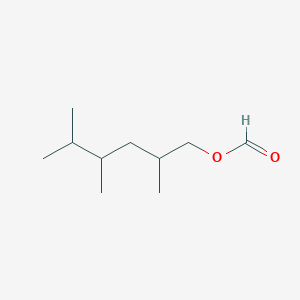![molecular formula C7H3F4NO B13753846 (NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorobenzaldehyde oxime is a chemical compound derived from 2,3,5,6-tetrafluorobenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the tetrafluorobenzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluorobenzaldehyde oxime typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
2,3,5,6-Tetrafluorobenzaldehyde+Hydroxylamine Hydrochloride→2,3,5,6-Tetrafluorobenzaldehyde Oxime+HCl
Industrial Production Methods
While specific industrial production methods for 2,3,5,6-tetrafluorobenzaldehyde oxime are not well-documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of tetrafluorobenzylamine.
Substitution: Formation of substituted tetrafluorobenzaldehyde derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluorobenzaldehyde oxime is primarily related to its ability to interact with biological molecules through its oxime group. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular targets and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2,3,5,6-Tetrafluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules
Properties
Molecular Formula |
C7H3F4NO |
|---|---|
Molecular Weight |
193.10 g/mol |
IUPAC Name |
(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-5(9)7(11)3(2-12-13)6(4)10/h1-2,13H/b12-2+ |
InChI Key |
MCPVKNJZWJTBQT-SWGQDTFXSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)/C=N/O)F)F |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C=NO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


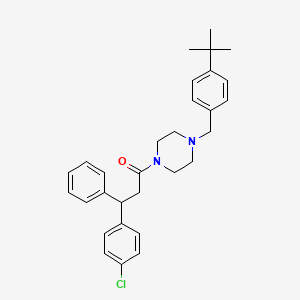
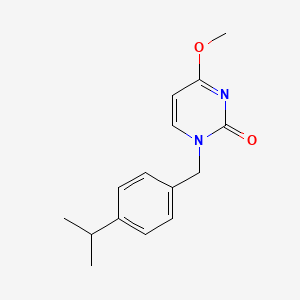

![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)



